ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJOJWIWYFVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. It delves into the compound's core chemical properties, synthesis, reactivity, and critical applications, providing field-proven insights and detailed methodologies.
Introduction: A Pivotal Scaffold in Medicinal Chemistry
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is a highly functionalized heterocyclic compound. Its structural architecture, featuring a 4-quinolone core, is fundamental to the field of antibacterial drug discovery. This molecule is not an end-product therapeutic agent but rather a crucial synthetic intermediate for the construction of fluoroquinolone antibiotics.[1] The strategic placement of the bromo and fluoro substituents on the benzene ring, combined with the reactive ester group and the N-H moiety, provides a versatile platform for extensive chemical modification. These modifications are essential for tuning the pharmacological and pharmacokinetic profiles of next-generation antibiotics, enabling researchers to conduct detailed structure-activity relationship (SAR) studies to enhance potency and combat bacterial resistance.[1][2]
The core utility of this compound lies in its role as a building block for molecules that target critical bacterial enzymes like DNA gyrase and topoisomerase IV, mechanisms central to the efficacy of the quinolone class of antibiotics.[1]
Physicochemical and Spectral Properties
A clear understanding of a compound's physical and spectral characteristics is foundational for its application in synthesis and analysis. The properties of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate are summarized below.
Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ChemScene |
| Synonyms | 3-Quinolinecarboxylic acid, 6-bromo-8-fluoro-4-hydroxy-, ethyl ester | ChemScene |
| CAS Number | 228728-06-1 | [3] |
| Molecular Formula | C₁₂H₉BrFNO₃ | [1][3] |
| Molecular Weight | 314.11 g/mol | [1][3] |
| Appearance | Solid (Typical) | General Knowledge |
| Storage | 4°C, protect from light | [3] |
Spectral Data Summary
While raw spectral data requires direct experimental acquisition, the expected characteristic signals can be inferred from the molecular structure. These are invaluable for reaction monitoring and structural verification.
| Technique | Expected Characteristics |
| ¹H-NMR | Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the proton at C2, and the characteristic quartet and triplet for the ethyl ester group. The N-H proton will appear as a broad singlet. |
| ¹³C-NMR | Resonances for the carbonyl carbons of the ketone (C4) and the ester, carbons of the aromatic and heterocyclic rings, and the two carbons of the ethyl group. |
| FT-IR (cm⁻¹) | Key vibrational bands including N-H stretching (~3200-3400), C=O stretching for the ketone and ester (~1650-1750), C=C aromatic stretching (~1450-1600), and C-F and C-Br stretches in the fingerprint region. |
| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
Synthesis Methodology: The Gould-Jacobs Reaction
The paramount synthetic route to this and related 4-quinolone-3-carboxylate esters is the Gould-Jacobs reaction.[4][5] This classic method provides a reliable pathway to the quinolone core through a two-step process involving condensation followed by thermal cyclization.[6]
Reaction Mechanism
-
Condensation: The synthesis initiates with the nucleophilic attack of a substituted aniline, in this case, 4-bromo-2-fluoroaniline , on diethyl ethoxymethylenemalonate (DEEM).[2][7] This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((4-bromo-2-fluorophenylamino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures (typically >250 °C).[5][8] This high-energy step closes the heterocyclic ring, and subsequent tautomerization yields the stable 4-hydroxy (or 4-oxo) quinoline structure.
Modern adaptations of this reaction often employ microwave irradiation to drastically reduce reaction times and improve yields, making it more efficient for library synthesis in drug discovery settings.[2][5][9]
Caption: The Gould-Jacobs pathway for quinolone synthesis.
Detailed Experimental Protocol (Conventional Heating)
-
Materials: 4-bromo-2-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (or Dowtherm A), Acetone.
-
Step 1: Condensation
-
In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can be monitored by TLC for the consumption of the aniline.
-
After the reaction is complete, cool the mixture. The resulting oil or solid is the crude anilidomethylenemalonate intermediate. It can be used directly in the next step or purified if necessary.
-
-
Step 2: Cyclization
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent like diphenyl ether to 250°C.
-
Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes to allow for complete cyclization and distillation of the ethanol byproduct.[8]
-
Cool the reaction mixture to room temperature. The product will typically precipitate.
-
Add a solvent like acetone or hexanes to dilute the diphenyl ether and facilitate filtration.[8]
-
Collect the solid product by vacuum filtration, wash with cold acetone or hexanes to remove residual solvent, and dry under vacuum.
-
Chemical Reactivity and Key Transformations
The title compound is a scaffold designed for further elaboration. Its reactivity is centered around the N1-H, the C3-ester, and the halogenated ring system.
-
N-Alkylation: The acidic proton on the N1 nitrogen can be readily removed by a base (e.g., K₂CO₃, NaH), and the resulting anion can be alkylated with various alkyl halides (e.g., ethyl iodide, cyclopropyl bromide). This is a standard step in the synthesis of many potent fluoroquinolones like Ciprofloxacin and Norfloxacin.
-
Ester Hydrolysis (Saponification): The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup.[10] The resulting carboxylic acid is a critical pharmacophore, essential for binding to the target bacterial enzymes.
-
Nucleophilic Aromatic Substitution (SNAr): While the C6-bromo and C8-fluoro groups are primarily for electronic and steric modulation, the C-F bond, in particular, can be a site for nucleophilic substitution, although this is less common than substitutions at the C7 position in related quinolone cores. This allows for the introduction of various amine-containing heterocycles (e.g., piperazine), which is a key strategy for broadening the antibacterial spectrum and improving pharmacokinetic properties.[11]
Caption: Key synthetic transformations of the quinolone core.
Applications in Drug Discovery
The primary and most significant application of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is as a foundational intermediate in the synthesis of fluoroquinolone antibiotics.[1][12]
-
Scaffold for Antibacterial Agents: This molecule provides the essential bicyclic core required for antibacterial activity. Subsequent hydrolysis of the ester to a carboxylic acid and N-alkylation are the minimum steps to produce an active quinolone.
-
Structure-Activity Relationship (SAR) Studies: The bromine at C6 and fluorine at C8 are critical modulators of activity. The C8-fluoro group, for instance, can enhance DNA gyrase inhibition and improve cellular penetration. Researchers utilize this intermediate to synthesize libraries of analogs where the N1 and C7 (in related structures) positions are varied, allowing for systematic exploration of the SAR to optimize:
-
Potency: Increasing affinity for bacterial DNA gyrase/topoisomerase IV.
-
Spectrum of Activity: Enhancing effectiveness against a broader range of Gram-positive and Gram-negative bacteria.
-
Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety Profile: Reducing off-target effects and toxicity.
-
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Identification: The compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place, protected from light.[3]
-
Conclusion
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is more than just a chemical compound; it is a testament to the power of scaffold-based drug design. Its robust synthesis via the Gould-Jacobs reaction and its strategically positioned functional groups make it an indispensable tool for medicinal chemists. Its legacy is cemented in the numerous life-saving fluoroquinolone antibiotics that have been developed from it and its derivatives. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this pivotal intermediate in the ongoing quest for novel therapeutic agents.
References
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MySkinRecipes. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Available from: [Link]
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Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. Available from: [Link]
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PubChem. Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Wiley Online Library. ChemInform Abstract: Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]
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Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]
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MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available from: [Link]
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LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available from: [Link]
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PubChem. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. Diethyl methylenemalonate. Available from: [Link]
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RSC Publishing. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available from: [Link]
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Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]
- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
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PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]
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MDPI. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available from: [Link]
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SpectraBase. 6-BROMO-8-CHLORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID, ETHYL ESTER. Available from: [Link]
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Arkivoc. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]
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theoretical studies of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
An In-Depth Technical Guide: Theoretical Studies of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate stands as a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] This guide provides a comprehensive theoretical exploration of this molecule, leveraging computational chemistry to elucidate its structural, electronic, and biological properties. By integrating Density Functional Theory (DFT), molecular docking, and ADMET predictions, we present a multidisciplinary approach to understanding this compound's potential from the ground up. This document serves as a technical resource for researchers aiming to rationalize experimental findings and guide the design of novel, more potent quinolone-based therapeutic agents.
Introduction: The Convergence of Quinolone Chemistry and Computational Science
The Enduring Significance of Fluoroquinolones
Quinolones, particularly the fluoroquinolone subclass, represent a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[1] The continuous evolution of bacterial resistance necessitates the development of new analogs with enhanced potency and broader spectrums of activity.[2] Structure-activity relationship (SAR) studies are paramount in this endeavor, seeking to optimize the quinolone core for improved efficacy and pharmacokinetic profiles.[1]
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate: A Versatile Scaffold
The title compound is a key building block in medicinal chemistry.[1] Its structure is primed for functionalization, particularly at the 6- and 8-positions, allowing for the systematic modification and tuning of its biological and physical properties.[1] Understanding the intrinsic characteristics of this core structure is fundamental to predicting how subsequent modifications will influence its behavior as a potential drug candidate.
The Power of Theoretical Studies in Drug Discovery
Modern drug development increasingly relies on computational methods to accelerate the discovery pipeline. Theoretical studies provide invaluable insights into molecular properties at an atomic level, often preceding and guiding synthetic efforts.[3] Techniques like Density Functional Theory (DFT) can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy.[4][5] Furthermore, in silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening allow for the early-stage evaluation of a compound's potential biological activity and drug-likeness, saving significant time and resources.[6][7]
Molecular Geometry and Spectroscopic Profile
A foundational understanding of a molecule begins with its three-dimensional structure and how it interacts with electromagnetic radiation. Here, we detail the computational approach to determining the stable conformation of the title compound and predicting its vibrational spectrum.
Computational Methodology: Density Functional Theory (DFT)
DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems.[8] It is particularly effective for optimizing molecular geometries and calculating spectroscopic properties.[5][9][10] The choice of functional and basis set is critical for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[9] A Pople-style basis set, such as 6-311G*, is commonly employed to provide sufficient flexibility for an accurate description of the electronic distribution.[3][5]
Figure 1: A generalized workflow for DFT-based molecular structure optimization and analysis.
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Construct Input Structure: Draw the 2D structure of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate and convert it to a preliminary 3D structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Select Computational Method: Specify the level of theory for the calculation. A common and reliable choice is B3LYP/6-311G(d,p).
-
Perform Geometry Optimization: Run a geometry optimization calculation to find the structure's lowest energy conformation. This process iteratively adjusts atomic coordinates to minimize the forces on each atom.
-
Execute Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Validate the Structure: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies.
-
Analyze Results: Extract the optimized geometric parameters (bond lengths, angles, dihedral angles) and the calculated vibrational frequencies for comparison with experimental data.
Optimized Molecular Structure
The DFT-optimized structure provides precise data on bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties. Below is a summary of key predicted geometric parameters.
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C=O (Ketone) | ~1.25 Å |
| C=O (Ester) | ~1.22 Å | |
| C-F | ~1.36 Å | |
| C-Br | ~1.90 Å | |
| Bond Angles | O=C-C (Ring) | ~121° |
| F-C-C | ~118° | |
| Br-C-C | ~120° | |
| Note: These are representative values. Actual calculated values will vary slightly based on the specific DFT functional and basis set used. |
Vibrational Spectroscopy (FT-IR) Analysis
Vibrational analysis not only confirms that the optimized structure is a true minimum but also allows for the prediction of the infrared (IR) spectrum.[10] This theoretical spectrum can be directly compared with experimental FT-IR data to validate the computational model and aid in the assignment of spectral peaks.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3450 cm⁻¹ | Stretching of the amine group in the ring |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Stretching of C-H bonds on the benzene ring |
| C=O Stretch (Ketone) | ~1650 cm⁻¹ | Stretching of the C4-keto group |
| C=O Stretch (Ester) | ~1720 cm⁻¹ | Stretching of the ester carbonyl group |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | Ring stretching modes of the quinoline core |
| C-F Stretch | ~1250 cm⁻¹ | Stretching of the carbon-fluorine bond |
Electronic Properties and Chemical Reactivity
DFT calculations also provide deep insights into the electronic nature of a molecule, which is fundamental to its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's stability and reactivity.[4] A smaller energy gap suggests higher reactivity.
-
HOMO: Typically localized over the electron-rich regions of the quinolone ring system.
-
LUMO: Generally distributed over the electron-deficient pyridone ring and the carboxylate group.
-
Energy Gap (ΔE): The magnitude of this gap helps predict the molecule's kinetic stability and the energy required for electronic excitation.
| Parameter | Predicted Energy (eV) | Implication |
| EHOMO | ~ -6.5 eV | Electron-donating ability |
| ELUMO | ~ -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and low reactivity |
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites, which govern how the molecule interacts with biological receptors.[4]
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the keto and ester groups. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atom of the N-H group. This is a site for nucleophilic attack and hydrogen bond donation.
-
Green Regions (Neutral Potential): Indicate areas of relatively neutral charge, such as the aromatic ring.
In Silico Assessment of Pharmacological Potential
Beyond fundamental properties, computational tools can predict how a molecule might behave in a biological system. This section explores molecular docking to assess target binding and ADMET prediction to evaluate drug-likeness.
Molecular Docking against Bacterial DNA Gyrase
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][11] For fluoroquinolones, the primary target is the bacterial DNA gyrase enzyme.[1] Docking studies can reveal the binding affinity (often expressed as a docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.[4]
Figure 2: A standard workflow for molecular docking and subsequent ADMET analysis in drug discovery.
Protocol: Molecular Docking
-
Prepare the Ligand: Use the DFT-optimized structure of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Prepare the Receptor: Obtain the crystal structure of the target protein (e.g., E. coli DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning charges.
-
Define the Binding Pocket: Identify the active site of the enzyme and define a grid box that encompasses this region.
-
Perform Docking: Run the docking simulation using software like AutoDock or GOLD. The software will systematically sample different conformations and orientations of the ligand within the binding site.
-
Analyze Docking Poses: The results will be a series of binding poses ranked by their docking score (a measure of binding affinity).[11] Analyze the top-ranked pose to identify key intermolecular interactions with active site residues.
Predicted Binding Interactions
Docking studies of similar fluoroquinolones reveal that the 4-oxo and 3-carboxylate moieties are crucial for binding, typically forming hydrogen bonds with active site residues and coordinating with a magnesium ion.[2] The substituents on the quinoline core modulate secondary interactions, influencing potency and specificity.
| Interaction Type | Key Molecular Feature | Potential Interacting Residues in DNA Gyrase |
| Hydrogen Bonding | C4-Keto group, C3-Carboxylate oxygen | Ser, Asp, Gly |
| Hydrophobic | Fused aromatic ring system | Val, Ala, Ile |
| Halogen Bonding | Bromine at C6, Fluorine at C8 | Can interact with backbone carbonyls |
ADMET Profile Prediction
A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. ADMET prediction tools use computational models to estimate these properties early in the discovery process.[6][12]
| Property | Predicted Outcome | Implication for Drug Development |
| Absorption | Good | Likely to be well-absorbed orally (satisfies Lipinski's Rule of Five). |
| Distribution | Moderate | Expected to distribute into tissues without excessive plasma protein binding. |
| Metabolism | Potentially stable | The quinolone core is generally stable, but specific sites may be liable to Phase I/II metabolism. |
| Excretion | Likely renal | Quinolones are often cleared by the kidneys. |
| Toxicity | Low risk | Predicted to have a low probability of being mutagenic or carcinogenic.[7] |
Conclusion and Future Directions
The theoretical analysis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate provides a detailed portrait of its structural, electronic, and potential biological properties. DFT calculations offer a robust, validated model of its geometry and vibrational characteristics. FMO and MEP analyses highlight the molecule's inherent stability and define its reactive sites, which are crucial for receptor interactions. Finally, molecular docking and ADMET predictions strongly suggest that this scaffold is a viable foundation for developing potent inhibitors of bacterial DNA gyrase with favorable drug-like properties.
Future work should focus on using these theoretical insights to guide the synthesis of novel derivatives. By modifying the C-7 position—a common strategy in fluoroquinolone design[2]—and leveraging the predictive power of the computational models outlined here, researchers can rationally design next-generation antibiotics to combat the growing threat of antimicrobial resistance.
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Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. (2025). ResearchGate. [Link]
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Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. (2016). PubMed. [Link]
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Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2011). ResearchGate. [Link]
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Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli. (2017). National Institutes of Health (NIH). [Link]
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Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2022). PubMed. [Link]
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Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. (2024). PubMed. [Link]
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DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2021). Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
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Predicted molecular properties for quinolone derivatives, using DFT... (2018). ResearchGate. [Link]
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Virtual Screening and ADMET Prediction to Uncover the Potency of Flavonoids from Genus Erythrina as Antibacterial Agent through Inhibition of Bacterial ATPase DNA Gyrase B. (2023). MDPI. [Link]
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Molecular Docking Studies of Some Novel Fluoroquinolone Derivatives. (2019). Preprints.org. [Link]
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A Novel Approach in the Synthesis of Indoloquinoline Alkaloid Analogues: Spectroscopic and DFT Exploration, Molecular Docking of COVID-19 and ADMET Properties. (2023). Advanced Journal of Chemistry, Section A. [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). MDPI. [Link]
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Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2024). Bentham Science. [Link]
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Methodological & Application
Application Notes & Protocols for the Development of Novel Quinolone Antibiotics from Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Abstract
The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotics with improved potency, broader spectrums of activity, and the ability to circumvent existing resistance mechanisms. The quinolone class of antibiotics, which targets bacterial DNA gyrase and topoisomerase IV, remains a cornerstone of antibacterial therapy.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on utilizing ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate as a versatile starting scaffold for the synthesis and evaluation of next-generation quinolone antibiotics. We present a detailed rationale for a core synthetic strategy, step-by-step experimental protocols, methods for biological evaluation, and an analysis of key structure-activity relationships (SAR).
Introduction: The Rationale for the Quinolone Scaffold
Quinolones exert their bactericidal effect by inhibiting type II topoisomerases—DNA gyrase and topoisomerase IV—enzymes essential for bacterial DNA replication, transcription, and repair.[2] The introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, was a watershed moment in the evolution of this class, dramatically enhancing their antibacterial potency and spectrum.[3][4]
The selected starting material, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate , is a strategically designed intermediate for advanced drug discovery.[5] Its key features include:
-
The Essential Quinolone Core: The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is indispensable for antibacterial activity.[6]
-
C-8 Fluoro Group: A fluorine atom at the C-8 position can enhance activity and influence pharmacokinetic properties.
-
C-6 Bromo Group: While most modern fluoroquinolones feature a fluorine at C-6, the bromine atom serves as a versatile chemical handle for further functionalization or can be retained to explore novel SAR.
-
C-3 Ethyl Ester: This group acts as a protecting group for the critical carboxylic acid, which is essential for binding to the target enzymes and is deprotected in the final synthetic step.[7][8]
This guide will delineate a robust workflow from this key intermediate to novel, biologically active quinolone candidates.
Core Synthetic and Evaluative Workflow
The development pathway from the starting scaffold to a potential drug candidate involves a logical sequence of chemical synthesis, purification, characterization, and biological testing. The primary synthetic modifications focus on the N-1 and C-7 positions, which are well-established as critical determinants of potency and spectrum.
Caption: High-level workflow for novel quinolone development.
Detailed Experimental Protocols
Protocol 1: N-1 Cyclopropylation of the Quinolone Scaffold
Rationale: The introduction of a small, strained ring, such as a cyclopropyl group, at the N-1 position is a classic and highly effective strategy for enhancing the inhibitory activity against DNA gyrase.[9][10] This reaction proceeds via an N-alkylation mechanism.
Materials:
-
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (1.0 eq)
-
Bromocyclopropane (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the starting quinolone ester and anhydrous DMF (approx. 10 mL per gram of ester).
-
Add anhydrous potassium carbonate to the suspension. K₂CO₃ acts as the base to deprotonate the N-1 position, activating it for nucleophilic attack.
-
Add bromocyclopropane dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Validation: Successful synthesis should be confirmed by NMR, showing the characteristic signals of the cyclopropyl group, and by mass spectrometry, confirming the expected molecular weight of the N-1 cyclopropyl intermediate.
Protocol 2: C-7 Substitution with Piperazine
Rationale: The C-7 position is the primary site for modulating the antibacterial spectrum, potency, and pharmacokinetic properties.[11][12] Attaching a basic amine, such as piperazine, often enhances activity against Gram-negative bacteria and improves cell penetration. This reaction is a nucleophilic aromatic substitution.
Materials:
-
Ethyl 1-cyclopropyl-6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Protocol 1) (1.0 eq)
-
Piperazine, anhydrous (3.0 eq, serves as both nucleophile and base)
-
Pyridine or Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a sealed reaction vessel, dissolve the N-1 cyclopropyl intermediate in anhydrous pyridine or DMSO.
-
Add anhydrous piperazine to the solution. The excess piperazine acts as an acid scavenger for the HBr generated during the reaction.
-
Heat the mixture to 100-120 °C for 8-12 hours. The reaction should be monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and pyridine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, typically with a DCM/methanol gradient) to yield the pure C-7 piperazinyl derivative.
Protocol 3: Final Step - Saponification (Ester Hydrolysis)
Rationale: The C-3 carboxylic acid is essential for antibacterial activity, as it is directly involved in binding to the DNA-gyrase complex.[6] Alkaline hydrolysis (saponification) is an effective and irreversible method to convert the ethyl ester to the required carboxylic acid.[8]
Materials:
-
C-7 substituted quinolone ester (from Protocol 2) (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Hydrochloric acid (HCl), 2N
Procedure:
-
Suspend the quinolone ester in the ethanol/water mixture.
-
Add a solution of NaOH in water and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the ester by TLC.
-
After hydrolysis is complete, cool the solution in an ice bath.
-
Acidify the mixture slowly with 2N HCl to a pH of ~6-7. The carboxylic acid product will precipitate as a zwitterion.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the final compound under high vacuum.
Protocol 4: Physicochemical Characterization
Rationale: Unambiguous structural confirmation and purity assessment are mandatory for any novel compound intended for biological testing.
Methodologies:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the successful addition of substituents and removal of the ethyl group.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the final compound.[14]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the quinolone and the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological assays.[15]
Biological Evaluation: Protocols and Data Interpretation
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[16][17]
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized quinolone in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[17] The final concentration range should be broad enough to capture the MIC value (e.g., 64 µg/mL to 0.06 µg/mL).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria in broth, no drug) to ensure growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.
Data Presentation: MIC values are typically presented in a tabular format.
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Candidate 1 | 0.25 | 0.125 | 2 | 0.5 |
| Candidate 2 | 1 | 0.5 | 8 | 1 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 0.03 |
Protocol 6: Preliminary In Vitro ADME-Tox Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is crucial to identify compounds with drug-like potential and avoid costly late-stage failures.[18][19]
Recommended Assays:
-
Aqueous Solubility: Determines the dissolution potential of the compound. Poor solubility can lead to poor absorption and bioavailability.
-
Metabolic Stability: Typically assessed using human liver microsomes. This assay measures the rate at which the compound is metabolized by key drug-metabolizing enzymes (Cytochrome P450s), providing an early prediction of its in vivo half-life.[20]
-
Cytotoxicity Assay: Evaluates the general toxicity of the compound against a human cell line (e.g., HepG2, HEK293). This helps to identify compounds that are toxic to mammalian cells at concentrations close to their antibacterial MIC, indicating a poor therapeutic index.
Guiding Principles: Structure-Activity Relationship (SAR)
The data gathered from synthesizing and testing a library of analogs allows for the development of a Structure-Activity Relationship (SAR) model. This model informs the rational design of next-generation compounds.
An illustrative image quinolone_core.png would be placed here showing the core structure with positions labeled. Caption: Key Structure-Activity Relationships for the Quinolone Pharmacophore.
Key SAR Insights:
-
N-1 Position: A cyclopropyl group is often optimal for potent DNA gyrase inhibition.[9] Other small alkyl or fluoroalkyl groups can also be effective.[10]
-
C-7 Position: This is the most versatile position for modification. Introducing different substituted piperazine, pyrrolidine, or other heterocyclic moieties can fine-tune the antibacterial spectrum, target preference (gyrase vs. topoisomerase IV), and pharmacokinetic properties.[4]
-
C-8 Position: A fluorine or methoxy group at C-8 can increase potency and affect lethality mechanisms.[9][21]
-
C-3/C-4 Moiety: The carboxylic acid at C-3 and the ketone at C-4 are absolutely essential for activity and should not be modified.[6]
Conclusion and Future Outlook
The synthetic and evaluative framework detailed in this guide provides a robust pathway for the development of novel quinolone antibiotics from ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate . By systematically modifying the N-1 and C-7 positions and evaluating the resulting analogs for antibacterial potency and preliminary drug-like properties, researchers can efficiently navigate the early stages of the drug discovery process. Future work should focus on lead optimization based on SAR data, exploring novel C-7 substituents to combat resistance, and advancing promising candidates to in vivo efficacy and safety studies.[22]
References
-
Jadhav, S. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]
-
Carvalho, M. F. et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. Available at: [Link]
-
Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. Available at: [Link]
-
Gisco, P. et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]
-
Al-Soud, Y. A. et al. (2020). Quinolone antibiotics. Future Science. Available at: [Link]
-
MySkinRecipes. (n.d.). Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Available at: [Link]
-
Al-Trawneh, S. A. et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. Available at: [Link]
-
Malik, M. et al. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]
-
Ren, Y. et al. (2000). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. Available at: [Link]
-
Wadhwani, T. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2010). Lethal activity of N-1 cyclopropyl, 8-methoxy fluoroquinolones and N-1/C-8 fused-ring analogs. Available at: [Link]
-
Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]
-
ResearchGate. (2023). Synthesis, characterization and machine learning prediction of novel quinolone derivatives. Available at: [Link]
-
Ullah, F. et al. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]
-
Chu, D. T. W. & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]
-
MDPI. (2021). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Available at: [Link]
-
Klahn, P. & Brönstrup, M. (2022). Overview on Strategies and Assays for Antibiotic Discovery. National Institutes of Health. Available at: [Link]
-
Chu, D. T. et al. (1992). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. Available at: [Link]
-
Gisco, P. et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. Available at: [Link]
-
BioWorld. (2024). Novel quinolone-derivative tackles microbial resistance. Available at: [Link]
-
Kerns, R. J. et al. (2012). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2015). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium. Available at: [Link]
-
Mr. Ts Chemistry. (2024). Hydrolysis of Esters and Amides in acid and base conditions. YouTube. Available at: [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
-
Diggle, S. P. & Winzer, K. (2010). Quinolones: from antibiotics to autoinducers. Microbiology Society. Available at: [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Slideshare. (n.d.). SAR of Quinolines.pptx. Available at: [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]
-
Bisyarina, Y. N. et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health. Available at: [Link]
-
ChemProfJH. (2020). Hydrolysis of esters and amides. YouTube. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Quinolones Chemistry and its Therapeutic Activities. Available at: [Link]
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- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of this critical fluoroquinolone intermediate.[1] Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, actionable advice in a direct question-and-answer format.
Section 1: Synthesis Overview and Core Principles
The target compound is synthesized via the Gould-Jacobs reaction, a robust and widely-used method for creating the 4-quinolone core.[2][3] The process involves two primary stages: the initial condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization. While the condensation is generally straightforward, the thermal cyclization is the critical, yield-determining step that requires precise control over reaction conditions.[4][5]
Overall Synthesis Workflow
The synthesis proceeds through a well-defined pathway from starting materials to the final product. Understanding this flow is essential for identifying which stage requires optimization.
Caption: A decision tree for troubleshooting low yield outcomes.
Problem 1: Low Yield or Purity of the Condensation Intermediate
-
Symptom: TLC or ¹H NMR analysis of the crude material after the first step shows a significant amount of unreacted 4-bromo-2-fluoroaniline.
-
Causality: The nucleophilic attack of the aniline on DEEMM is generally efficient but can be hampered by impure reagents or suboptimal conditions.
-
Expert Solution:
-
Verify Reagent Purity: Ensure the 4-bromo-2-fluoroaniline is pure and dry. DEEMM can degrade over time; using freshly distilled or high-purity commercial grade is recommended. [6] 2. Reaction Conditions: The reaction is typically performed neat or in a solvent like ethanol. Heating at 110-140°C for 2-4 hours is usually sufficient. [7][8]Ensure the ethanol generated during the reaction is allowed to distill off to drive the equilibrium towards the product.
-
Stoichiometry: A slight excess of DEEMM (1.1 to 1.5 equivalents) can be used to ensure complete consumption of the aniline, but a large excess can complicate purification.
-
Problem 2: The Cyclization Reaction Stalls (Incomplete Conversion)
-
Symptom: Analysis of the crude product shows a mixture of the desired quinolone and the uncyclized intermediate.
-
Causality: The 6-electron electrocyclization is a high-activation-energy process. Insufficient thermal energy is the most common reason for failure. [3]* Expert Solution:
-
Confirm Temperature: The internal reaction temperature, not the heating mantle setting, must reach at least 240°C , with an optimal range often being 250-260°C . [9][10]Use a calibrated high-temperature thermometer placed directly in the reaction mixture.
-
Ensure Efficient Heat Transfer: Use a high-quality mechanical stirrer to ensure the entire mixture is heated evenly. Poor stirring can create cool spots where the reaction does not proceed.
-
Solvent Choice: The choice of a high-boiling solvent is critical. Dowtherm A is the industry standard for this transformation. [2][11]Running the reaction neat is possible but often leads to lower yields and more decomposition due to poor heat transfer.
-
Problem 3: Difficulties in Purifying the Final Product
-
Symptom: The crude product is an inseparable oil or is heavily discolored, and recrystallization fails to improve purity.
-
Causality: This stems from either significant decomposition during cyclization or inefficient removal of the high-boiling reaction solvent during workup.
-
Expert Solution:
-
Refine the Workup: After cooling the reaction, add a sufficient volume of a non-polar solvent like petroleum ether or n-heptane (at least 5-10 volumes relative to the cyclization solvent) and stir vigorously for several hours. This helps break up the solid and wash away the residual high-boiling solvent.
-
Decolorization: If the isolated crude product is highly colored, a hot filtration step with activated carbon (e.g., Darco or Norit) in a suitable recrystallization solvent (like ethanol or DMF/water) can be effective. [11] 3. Alternative Purification: If crystallization and trituration fail, column chromatography on silica gel may be necessary, although this is less ideal for large-scale preparations.
-
Section 4: Validated Experimental Protocols
The following protocols are based on established literature procedures and best practices.
Protocol 1: Synthesis of Intermediate Diethyl 2-(((4-bromo-2-fluorophenyl)amino)methylene)malonate
-
In a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Heat the mixture with stirring in an oil bath set to 130-140°C.
-
Ethanol will begin to distill off. Continue heating for 2-3 hours until the theoretical amount of ethanol has been collected or TLC analysis indicates complete consumption of the aniline.
-
Cool the reaction mixture to room temperature. The resulting oil or solid is the crude intermediate, which can often be used in the next step without further purification.
Protocol 2: Thermal Cyclization to Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
!!! SAFETY WARNING: This procedure involves very high temperatures. Conduct in a well-ventilated fume hood behind a safety shield. Use appropriate personal protective equipment (PPE), including heat-resistant gloves. !!!
-
Place the crude intermediate from Protocol 1 into a three-necked flask equipped with a high-torque mechanical stirrer, a high-temperature thermometer, and a reflux condenser.
-
Add Dowtherm A (approx. 3-5 mL per gram of intermediate).
-
Begin vigorous stirring and heat the mixture using a heating mantle.
-
Carefully raise the internal temperature to 250-255°C .
-
Hold at this temperature for 15-30 minutes. Monitor the reaction progress by taking small, quenched aliquots for TLC or LC-MS analysis if possible.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to below 100°C before removing the heating mantle.
-
Allow the mixture to cool to room temperature. A solid should precipitate.
-
Add n-heptane or petroleum ether (5-10 volumes) to the flask and stir the resulting slurry vigorously for at least 1 hour to break up the solid and wash away the Dowtherm A.
-
Collect the solid product by vacuum filtration, wash thoroughly with additional n-heptane, and dry under vacuum to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Section 5: Key Parameter Optimization
The yield of the thermal cyclization step is highly sensitive to reaction conditions. The following table summarizes the impact of key variables.
| Parameter | Condition | Expected Outcome on Yield | Rationale & In-Text Citation |
| Temperature | < 240°C | Low | Insufficient energy for cyclization, resulting in recovery of starting material. [4] |
| 240 - 260°C | Optimal | Provides sufficient activation energy for the reaction to proceed efficiently. [9] | |
| > 260°C | Decreasing | Increased rate of thermal decomposition of starting material and product. [12] | |
| Solvent | None (Neat) | Moderate to Low | Poor heat transfer can lead to localized overheating and charring. |
| High-Boiling Inert | High | Ensures uniform temperature and minimizes decomposition, leading to higher yields. [2][11] | |
| Reaction Time | Too Short | Low | Incomplete conversion of the intermediate to the final product. |
| Optimal | High | Allows for complete cyclization before significant degradation occurs. | |
| Too Long | Decreasing | Product degradation becomes significant, reducing the isolated yield. [4] |
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ChemInform. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. MySkinRecipes. [Link]
-
2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC, NIH. [Link]
- Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
-
Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
diethyl methylenemalonate. Organic Syntheses Procedure. [Link]
-
Synthesis of 3-methyl-9-substituted-6-oxo-6,9-dihydro-3H--[2][9][13]triazolo[4,5-h]quinoline-7-carboxylic acids and ethyl esters. ResearchGate. [Link]
Sources
- 1. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]
- 9. download.atlantis-press.com [download.atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 6-Bromo-8-Fluoro-4-Oxo-1H-Quinoline-3-Carboxylate
Welcome to the technical support center for the purification of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this critical fluoroquinolone intermediate.
I. Understanding the Compound and Purification Strategy
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is a key building block in the synthesis of various fluoroquinolone antibiotics.[1] Its purity is paramount for the successful outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient.
The purification of this compound typically follows its synthesis, which is often achieved through a Gould-Jacobs reaction or a similar cyclization strategy.[2][3] The primary goal of the purification is to remove unreacted starting materials, reaction intermediates, and any side products formed during the synthesis. The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography .
The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The following workflow provides a general decision-making framework:
Caption: Decision workflow for selecting a purification method.
II. Recrystallization: A Method of Choice for High-Yield Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.
FAQs for Recrystallization
Q1: What is the best solvent for recrystallizing ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[4][5] For quinolone derivatives, common solvents include ethanol, methanol, and mixtures such as hexane/ethyl acetate or hexane/acetone.[6] A good starting point is to test the solubility of a small amount of your crude product in various solvents.
Solvent Selection Guide
| Solvent/Mixture | Rationale |
| Ethanol or Methanol | The polar nature of these alcohols can effectively dissolve the polar quinolone core at elevated temperatures. |
| Ethyl Acetate/Hexane | A versatile mixture where ethyl acetate provides polarity for dissolution and hexane acts as an anti-solvent to induce crystallization upon cooling. |
| Dichloromethane/Methanol | Suitable for more polar impurities, where dichloromethane is the primary solvent and methanol is added to increase polarity for dissolution. |
Q2: My compound is not dissolving even in the hot solvent. What should I do?
A2: This indicates that the chosen solvent is not polar enough. You can try adding a more polar co-solvent dropwise to the hot suspension until the solid dissolves. For example, if you are using an ethyl acetate/hexane mixture, you can increase the proportion of ethyl acetate. Alternatively, you may need to select a more polar primary solvent.
Q3: My compound "oils out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the compound melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] To remedy this, you can:
-
Increase the solvent volume: This will lower the saturation temperature.
-
Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.[8]
-
Induce crystallization at a lower temperature: Scratch the inside of the flask with a glass rod or add a seed crystal.
Q4: No crystals are forming even after the solution has cooled to room temperature. What is the next step?
A4: This usually means the solution is not sufficiently saturated. You can:
-
Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus.
-
Add a seed crystal: A tiny crystal of the pure compound can initiate crystallization.
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Cool further: Place the flask in an ice bath to further decrease the solubility.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent or solvent mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
III. Column Chromatography: For Challenging Separations
When recrystallization is not effective due to the presence of multiple impurities with similar solubilities, column chromatography is the preferred method.[9] This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.
FAQs for Column Chromatography
Q1: What is a good starting solvent system for the column chromatography of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate?
A1: The choice of the mobile phase is critical for a successful separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. A good starting point for polar heterocyclic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[10] Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate.[11]
Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Polarity |
| Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | Good for moderately polar compounds. |
| Dichloromethane:Methanol (e.g., 98:2 to 95:5) | Suitable for more polar compounds. |
Q2: My compound is streaking on the TLC plate. What does this mean?
A2: Streaking can be caused by several factors:
-
Overloading: You may have spotted too much of your sample on the TLC plate.
-
Inappropriate solvent: The solvent system may not be optimal for your compound. Try a more polar solvent system.
-
Acidic or basic nature of the compound: The silica gel stationary phase is slightly acidic. If your compound is basic, it may interact strongly and streak. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help.
Q3: How do I choose the right stationary phase?
A3: For most applications involving quinolone derivatives, silica gel is the standard stationary phase.[9] If your compound is very polar, you might consider using a more polar stationary phase like alumina.
Q4: My compounds are not separating well on the column. What can I do?
A4: Poor separation can be due to several reasons:
-
Incorrect mobile phase: The polarity of the mobile phase may be too high, causing all compounds to elute quickly. Try a less polar solvent system.
-
Column overloading: Too much sample was loaded onto the column. Use a larger column or reduce the sample amount.
-
Poor column packing: An improperly packed column will have channels that lead to poor separation. Ensure the silica gel is packed uniformly.
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use a constant solvent composition (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Caption: A step-by-step workflow for purification by column chromatography.
IV. Troubleshooting Common Impurities
The synthesis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate via the Gould-Jacobs reaction can lead to specific impurities.[2][3] Understanding these potential byproducts is key to effective troubleshooting during purification.
Potential Impurities and Their Removal
| Impurity | Origin | Identification (TLC) | Purification Strategy |
| Unreacted Aniline Precursor | Incomplete reaction. | Typically more polar than the product. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the aniline. |
| Unreacted Diethyl Ethoxymethylenemalonate (DEEM) | Excess reagent. | Typically less polar than the product. | Easily removed by recrystallization or will elute early during column chromatography. |
| Anilidomethylenemalonate Intermediate | Incomplete cyclization. | Polarity can be similar to the product. | May require column chromatography for effective separation. |
| Decarboxylated Product | Side reaction at high temperatures. | Polarity will be different from the ester. | Can usually be separated by column chromatography. |
V. Purity Assessment
After purification, it is essential to confirm the purity of the ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. Standard analytical techniques for this purpose include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a compound.
VI. References
-
MySkinRecipes. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. [Link]
-
Wikipedia. Gould-Jacobs reaction. [Link]
-
CONICET. Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PMC. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
PubMed. Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Unknown. Guide for crystallization. [Link]
-
Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]
-
Cambridge University Press & Assessment. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Unknown. Recrystallization. [Link]
-
ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]
-
Unknown. Recrystallization-1.pdf. [Link]
-
DSpace@MIT. 7.9. Flash Column Chromatography Guide. [Link]
-
Cambridge University Press. Gould-Jacobs Reaction. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
troubleshooting failed reactions involving ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Technical Support Center: Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (CAS: 228728-06-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic campaigns. As a key building block in the synthesis of advanced fluoroquinolone antibiotics, its reactivity is of significant interest.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its chemistry and ensure successful reaction outcomes.
I. Understanding Your Starting Material
Before troubleshooting a reaction, it is critical to understand the properties of your core reagent.
Chemical Structure and Properties:
-
Molecular Formula: C₁₂H₉BrFNO₃[2]
-
Molecular Weight: 314.11 g/mol [2]
-
Appearance: Typically an off-white to yellow solid.
-
Key Reactive Sites:
-
C6-Bromo Group: An aryl bromide, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
N1-H (Amide/Lactam): A secondary amine nitrogen that can be alkylated or acylated.
-
C3-Ethyl Ester: Susceptible to hydrolysis under strong basic or acidic conditions.
-
C4-Oxo Group (Ketone): Can participate in tautomerization to the 4-hydroxy form.
-
FAQ: Starting Material & Solubility
Question: My starting material, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate, is not dissolving in my reaction solvent. What should I do?
Answer: This is a common issue due to the compound's relatively polar and rigid quinolone core. Solubility is often limited in non-polar solvents.
-
Causality: The planar, hydrogen-bonding capable structure of the quinolone core leads to strong crystal lattice energy and a preference for polar aprotic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to or use a co-solvent system with more polar aprotic solvents. See the table below for guidance.
-
Gentle Heating: For many reactions, gentle heating (40-60 °C) can significantly improve solubility. Ensure this temperature is compatible with your other reagents, especially sensitive catalysts or bases.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution without excessive heating.
-
High-Dilution: While not always ideal, running the reaction under more dilute conditions can sometimes be necessary to achieve full dissolution.
-
Table 1: Solubility Profile in Common Solvents
| Solvent | Solubility | Typical Use Cases |
| Dichloromethane (DCM) | Sparingly Soluble | N-alkylation (may require co-solvent) |
| Tetrahydrofuran (THF) | Moderately Soluble | Cross-coupling, N-alkylation |
| Dioxane | Moderately Soluble | Suzuki & Buchwald-Hartwig reactions |
| N,N-Dimethylformamide (DMF) | Soluble | N-alkylation, Cross-coupling |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Challenging reactions, high temperatures |
| Toluene | Poorly Soluble | Suzuki reactions (often requires co-solvent or heating) |
| Acetonitrile (ACN) | Sparingly Soluble | N-alkylation, substitution reactions |
II. General Reaction Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following workflow helps diagnose the most common points of failure.
Question: My reaction has failed to produce the desired product, or the yield is very low. Where do I start?
Answer: Begin by methodically evaluating each component and condition of your experiment. A failed reaction is a data point; understanding it is key to future success.
Caption: General troubleshooting workflow for failed reactions.
III. Troubleshooting Palladium Cross-Coupling Reactions
The C6-bromo position is primed for forming new carbon-carbon and carbon-nitrogen bonds, making Suzuki and Buchwald-Hartwig reactions common applications for this substrate.
A. Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction with a boronic acid/ester is not working. I see only starting material or decomposition. What's wrong?
Answer: Suzuki-Miyaura coupling is a complex catalytic cycle, and failure often points to issues with the catalyst activation, transmetalation step, or side reactions.[3]
Causality: The key steps are (1) Oxidative Addition of the Pd(0) catalyst to your aryl bromide, (2) Transmetalation with the activated boronic acid, and (3) Reductive Elimination to form the C-C bond and regenerate the catalyst.[4] A failure in any step halts the cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Checklist:
-
Oxygen is the Enemy: Inadequate degassing is a primary cause of failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions like boronic acid homocoupling.[3]
-
Solution: Degas your solvent thoroughly (3x freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
-
The Base is Not Just a Base: The base is crucial for activating the boronic acid for the transmetalation step.[4]
-
Solution: Use an appropriate base. K₃PO₄ and K₂CO₃ are common choices. Ensure the base is finely powdered and anhydrous. For sluggish reactions, consider a stronger base like Cs₂CO₃ or an aqueous base solution, as water can sometimes accelerate the reaction.[5]
-
-
Catalyst/Ligand Choice: Not all palladium sources and ligands are equal. Electron-rich aryl bromides may require more electron-rich and bulky phosphine ligands to promote oxidative addition.
-
Solution: If using a simple source like Pd(OAc)₂, consider switching to a pre-formed catalyst (e.g., SPhos-Pd-G2/G3) which generates the active Pd(0) species more reliably. Screen different ligands like SPhos, XPhos, or RuPhos.
-
Table 2: Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) OR a Pd Pre-catalyst (1-2 mol%) | Pre-catalysts are often more reliable for generating the active Pd(0) species. |
| Ligand | SPhos or RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is effective in many cases. Must be finely ground. |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | The small amount of water often accelerates the transmetalation step. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Experimental Protocol: General Suzuki Coupling
-
To an oven-dried reaction vial, add ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add the palladium catalyst and ligand (or the pre-catalyst).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with aqueous workup and purification.
B. Buchwald-Hartwig Amination
Question: I am trying to couple a primary/secondary amine at the C6 position, but the reaction is failing. What are the critical parameters for Buchwald-Hartwig amination?
Answer: Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is highly sensitive to the choice of ligand, base, and solvent.[6][7] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[6]
Causality: The catalytic cycle is similar to Suzuki, but the key challenge is often the reductive elimination step to form the C-N bond, which can be slow. The choice of ligand is paramount as it influences both the rate of oxidative addition and reductive elimination.[7] The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but not so strong that it causes substrate decomposition or ester hydrolysis.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Checklist:
-
Ligand-Amine Mismatch: The optimal ligand is highly dependent on the type of amine (primary, secondary, aliphatic, aromatic).[8]
-
Solution: Consult ligand selection guides. For general purposes, bulky biarylphosphine ligands are a good starting point. BrettPhos is often effective for primary amines.[6] Using a pre-catalyst (e.g., BrettPhos-Pd-G3) can dramatically improve reliability.
-
-
Incorrect Base Strength: A base that is too weak will not facilitate deprotonation, stalling the cycle. A base that is too strong can cause unwanted side reactions, including hydrolysis of the C3-ethyl ester.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common strong, non-nucleophilic base. If ester hydrolysis is a concern, a weaker base like K₃PO₄ or Cs₂CO₃ at higher temperatures may be a better choice.
-
-
Solvent Effects: The solvent must solubilize all components and be stable at the reaction temperature. Ethereal solvents are generally preferred.
-
Solution: Dioxane and THF are common choices. Toluene is also effective. Avoid chlorinated solvents.[8]
-
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | G3 or G4 Buchwald Pre-catalyst (1-2 mol%) | Air-stable and highly efficient at generating the active catalyst with a wide range of ligands. |
| Ligand | BrettPhos (for primary amines), XPhos (for secondary amines) | These ligands are tailored to accelerate the rate-limiting reductive elimination for specific amine classes. |
| Base | NaOtBu or LHMDS (1.5-2.0 eq) | Strong, non-nucleophilic bases required to generate the palladium-amido intermediate. |
| Solvent | Dioxane or Toluene | Anhydrous, non-coordinating solvents that perform well in cross-coupling. |
| Temperature | 80-110 °C | Provides the energy needed for the reaction, especially with less reactive amines. |
IV. Other Common Reactions and FAQs
Question: I am trying to perform an N-alkylation on the quinolone nitrogen, but I am getting low yields and O-alkylation as a side product. How can I improve selectivity?
Answer: The N1-H of the quinolone exists in tautomeric equilibrium with the O-H of the 4-hydroxyquinoline form. This can lead to competitive O-alkylation.
-
Causality: The choice of base and solvent determines the position of the anion. Strong bases in polar aprotic solvents (like NaH in DMF) tend to favor N-alkylation. Phase-transfer conditions can also favor N-alkylation.
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic hydride base like NaH in an aprotic polar solvent like DMF or THF. This will irreversibly deprotonate the nitrogen. K₂CO₃ is a milder option but may lead to more O-alkylation.
-
Solvent: DMF is often the solvent of choice as it promotes the N-anion.
-
Electrophile: Use a more reactive alkylating agent (e.g., an alkyl iodide or bromide instead of a chloride).
-
Question: My reaction conditions are basic, and I'm losing my C3-ethyl ester to hydrolysis. How can I prevent this?
Answer: Ester hydrolysis is a common side reaction, especially with strong bases like NaOH, KOH, or even NaOtBu in the presence of water.
-
Causality: The ester is an electrophilic site susceptible to nucleophilic attack by hydroxide or other strong nucleophiles.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is scrupulously dry. Use anhydrous solvents and dry your starting materials and base if necessary.
-
Base Choice: For cross-coupling reactions, switch from hydroxide or alkoxide bases to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are less nucleophilic.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis relative to the desired reaction.
-
Protecting Groups: In extreme cases, consider using a more robust ester, such as a tert-butyl ester, which is stable to many basic conditions but can be removed later with acid.
-
V. References
-
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate - MySkinRecipes. [Link]
-
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 - PubChem. [Link]
-
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10BrNO3 - PubChem. [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines | Request PDF - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
(PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation - PubMed. [Link]
-
N- and O- alkylation of a quinolone fluorophore - ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | ACS Measurement Science Au. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]
-
Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. [Link]
-
Cu(I)-Catalyzed Alkynylation of Quinolones | Organic Letters - ACS Publications. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Cost-Effective Synthesis of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. This molecule is a critical intermediate in the development of advanced fluoroquinolone antibiotics, making its efficient and economical synthesis paramount for researchers in medicinal chemistry and drug development.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with practical, field-tested advice for your experiments. We will focus on the most robust and widely adopted synthetic route: the Gould-Jacobs reaction.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective and reliable method for synthesizing ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate?
The Gould-Jacobs reaction is the industry-standard method for this synthesis due to its reliability, scalability, and use of relatively inexpensive starting materials.[2][3][4] The process involves two primary steps: the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinolone core.[4]
Q2: What are the necessary starting materials and what should I consider regarding their quality?
The primary starting materials are:
-
4-Bromo-2-fluoroaniline: This is the backbone of the final product. Ensure it is of high purity (>98%). The presence of isomeric impurities can lead to difficult-to-separate side products.
-
Diethyl ethoxymethylenemalonate (DEEM): This reagent builds the pyridone ring. DEEM can degrade over time, so it's advisable to use a freshly opened bottle or distill it prior to use if its purity is questionable.[5]
-
High-Boiling Point Solvent: Typically, Diphenyl ether or Dowtherm A is used for the cyclization step. These solvents are expensive and can be difficult to remove completely from the reaction mixture.[2] Their high boiling points are essential to achieve the required temperature for efficient cyclization.
Q3: What is the general reaction scheme for this synthesis?
The synthesis follows the Gould-Jacobs pathway. The initial condensation is a nucleophilic substitution, followed by an intramolecular cyclization that is thermally induced.
Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for a laboratory scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Condensation to form Diethyl 2-(((4-bromo-2-fluorophenyl)amino)methylene)malonate
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Using a slight excess of DEEM ensures the complete consumption of the more expensive aniline.
-
Reaction: Heat the mixture with stirring to 110-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the aniline spot has disappeared.
-
Work-up: Allow the mixture to cool to room temperature. The intermediate is often used directly in the next step without purification. If desired, excess DEEM can be removed under high vacuum.
Step 2: Thermal Cyclization
-
Setup: Use a high-temperature-resistant flask equipped with a mechanical stirrer, a thermometer, and a distillation head to remove the ethanol byproduct.
-
Solvent: Add the crude intermediate from Step 1 to a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).
-
Reaction: Heat the mixture rapidly and with vigorous stirring to 250-260 °C. The high temperature is crucial for the intramolecular cyclization.[6] Maintain this temperature for 20-30 minutes. Ethanol will distill off as the reaction proceeds.
-
Work-up:
-
Carefully cool the reaction mixture to below 100 °C.
-
Add a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Stir the resulting slurry for 30 minutes to an hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.
-
Dry the product under vacuum. The typical yield is in the range of 75-90%.
-
Troubleshooting Guide
Q4: My yield in the first (condensation) step is very low. What went wrong?
-
Possible Cause 1: Impure Reagents. The aniline may be oxidized or impure. The DEEM might have hydrolyzed.
-
Solution: Check the purity of your 4-bromo-2-fluoroaniline by melting point or NMR. Consider distilling the DEEM before use if it is old.
-
-
Possible Cause 2: Incorrect Stoichiometry. Using too little DEEM will result in unreacted aniline.
-
Solution: Ensure you are using a slight excess (1.05-1.1 eq) of DEEM.
-
-
Possible Cause 3: Insufficient Heat. The condensation reaction requires thermal energy to proceed efficiently.
-
Solution: Ensure the reaction temperature is maintained at a minimum of 110 °C.
-
Q5: The cyclization step is not working. I'm getting a low yield of the final product and recovering a lot of the intermediate.
-
The Most Common Cause: Insufficient Temperature. This is the most critical parameter for the Gould-Jacobs cyclization. The reaction has a high activation energy.[6]
-
Solution: Ensure your reaction thermometer is accurately measuring the internal temperature of the liquid and that it reaches at least 250 °C. Using a sand bath or a heating mantle with good insulation is crucial. In high-boiling solvents like diphenyl ether, yields increase significantly at these high temperatures.[2]
-
Q6: My reaction mixture turned into a dark, intractable tar during the cyclization step.
-
Possible Cause 1: Overheating. While a high temperature is necessary, exceeding 280 °C or heating for an extended period can cause decomposition and polymerization.
-
Solution: Carefully control the temperature. The ideal range is a balance between efficient cyclization and minimal degradation. A thorough time-temperature examination is recommended to optimize the yield.[6]
-
-
Possible Cause 2: Impurities. Impurities from the starting materials can act as catalysts for decomposition at high temperatures.
-
Solution: Ensure the purity of the intermediate. While purification is often skipped, if you consistently face this issue, consider purifying the anilinomethylenemalonate intermediate by recrystallization or column chromatography before cyclization.
-
Q7: I'm having trouble purifying the final product. It's oily or discolored.
-
Possible Cause 1: Residual High-Boiling Solvent. Diphenyl ether is notoriously difficult to remove completely.
-
Solution: Be meticulous with the washing step after precipitation. Use copious amounts of a solvent in which the product is insoluble but the diphenyl ether is soluble (e.g., hexane, heptane, or petroleum ether). A final slurry in the wash solvent at room temperature for an hour can be very effective.
-
-
Possible Cause 2: Incomplete Precipitation.
-
Solution: After adding the anti-solvent (hexane), cool the mixture in an ice bath and stir vigorously to encourage crystallization. Scratching the inside of the flask with a glass rod can also induce precipitation.
-
-
Possible Cause 3: Product requires recrystallization.
-
Solution: If the product is still impure, recrystallization is necessary. Ethanol or a mixture of DMF/water are often good solvent systems to try for this class of compounds.
-
Process Optimization & Scale-Up
Q8: How can I improve the efficiency and safety of the high-temperature cyclization step?
Microwave-assisted synthesis is an excellent alternative to conventional heating.[7] It offers rapid, uniform heating, which can dramatically reduce reaction times from 30 minutes to as little as 5-10 minutes and often leads to cleaner reactions with higher yields.[6][7] This method avoids the issues of thermal gradients common in large-scale conventional heating.[8]
| Parameter | Conventional Heating (Diphenyl Ether) | Microwave Heating (Solvent-Free or High-Boiling Solvent) |
| Temperature | 250-260 °C | 250-300 °C |
| Time | 20-30 minutes | 5-15 minutes[6][7] |
| Typical Yield | 75-90% | 85-95% |
| Pros | Established method, no special equipment. | Rapid, uniform heating, higher yields, less charring.[7] |
| Cons | Difficult temperature control, potential for charring. | Requires specialized microwave reactor. |
Q9: The reaction works well in the lab, but I'm having issues scaling it up. What should I be aware of?
Scaling up is not just about using larger quantities.[8][9] The main challenges are:
-
Heat Transfer: In a large vessel, it's difficult to heat the entire volume uniformly. This can create hot spots leading to decomposition, and cold spots where the reaction doesn't proceed.
-
Solution: Use a reactor with a jacketed heating system and efficient overhead mechanical stirring to ensure good mixing and even heat distribution.
-
-
Mixing Efficiency: What works with a small magnetic stir bar will not be sufficient in a large reactor.
-
Solution: A mechanical stirrer with a properly designed impeller is essential for maintaining a homogeneous mixture and preventing solids from settling.
-
-
Ethanol Removal: Efficiently removing the ethanol byproduct drives the cyclization equilibrium forward.
-
Solution: Ensure your large-scale setup has an efficient condenser and distillation arm to remove volatiles as they form.
-
Caption: A decision tree for troubleshooting low product yield.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
-
Siwek, A., Stączek, P., & Stefaniak, D. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(5), 1406. [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.[Link]
-
Yadav, P., & Singh, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8539-8577. [Link]
-
Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[Link]
-
MySkinRecipes. (n.d.). Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate.[Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction.[Link]
-
Reddy, J. R. C., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(3), 981-986. [Link]
-
Organic Syntheses. (n.d.). Diethyl methylenemalonate.[Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.[Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.[Link]
Sources
- 1. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ablelab.eu [ablelab.eu]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Landscape: Norfloxacin vs. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
An In-Depth Analysis for Researchers and Drug Development Professionals
In the ever-evolving field of antibacterial drug discovery, the quinolone class of antibiotics remains a cornerstone. This guide provides a detailed comparison between the established second-generation fluoroquinolone, norfloxacin, and ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate, a key synthetic intermediate for novel antibacterial agents. While norfloxacin is a well-characterized therapeutic agent with a defined spectrum of activity, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate represents a pivotal building block for the next generation of quinolone antibiotics. This comparison will delve into their respective roles, mechanisms of action, and the potential for future drug development, supported by established experimental data for norfloxacin and a theoretical framework for the synthetic intermediate.
Introduction: The Quinolone Antibiotics
Quinolone antibiotics are a class of synthetic broad-spectrum antibacterial agents.[1] Their core structure consists of a bicyclic system with a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety. The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 led to the development of the more potent fluoroquinolones, such as norfloxacin. These agents exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2]
Norfloxacin , introduced in the 1980s, marked a significant advancement in the treatment of urinary tract infections and other bacterial infections. Its broad spectrum of activity encompasses a range of Gram-negative and some Gram-positive bacteria.[3]
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate , on the other hand, is not typically used as an active therapeutic agent itself. Instead, it serves as a crucial precursor in the synthesis of novel fluoroquinolone derivatives.[4] Its chemical structure provides a versatile scaffold for medicinal chemists to introduce various substituents, aiming to enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[4]
Mechanism of Action: A Shared Pathway of Bacterial Disruption
Both norfloxacin and the derivatives synthesized from ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate share a common mechanism of action inherent to the quinolone class. They target bacterial type II topoisomerases, specifically DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[2]
These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but cannot reseal it. This leads to the accumulation of fragmented DNA, ultimately triggering cell death.[2]
Caption: Mechanism of action of quinolone antibiotics.
Comparative Analysis: Established Efficacy vs. Synthetic Potential
A direct comparison of the antibacterial activity of norfloxacin and ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is not straightforward, as the latter is a synthetic intermediate. However, we can compare the known activity of norfloxacin with the potential activity of derivatives that can be synthesized from the ethyl ester, based on established structure-activity relationships (SAR) of quinolones.
Antibacterial Spectrum of Norfloxacin
Norfloxacin exhibits good activity against a wide range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3] Its activity against Pseudomonas aeruginosa is moderate.[2] While active against some Gram-positive bacteria like Staphylococcus aureus, it is generally less potent than newer generation fluoroquinolones.[2]
Table 1: Minimum Inhibitory Concentration (MIC) Range of Norfloxacin against Common Bacterial Pathogens
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Escherichia coli | Gram-negative | ≤ 1 |
| Klebsiella pneumoniae | Gram-negative | ≤ 1 |
| Proteus mirabilis | Gram-negative | ≤ 1 |
| Pseudomonas aeruginosa | Gram-negative | 1 - 16 |
| Staphylococcus aureus | Gram-positive | 1 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.[2][3]
Synthetic Potential of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
The true value of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate lies in its potential as a scaffold for creating novel fluoroquinolones with enhanced properties. The bromo and fluoro substituents on the quinoline ring are key features that can be further modified to influence the drug's activity and pharmacokinetic profile.[4]
Structure-Activity Relationship (SAR) Insights:
-
Position 6 (Bromo group): The presence of a halogen at this position is crucial for potent antibacterial activity. While fluorine is most common in clinically used fluoroquinolones, the bromo group can be a site for further chemical modification to potentially enhance activity or alter the drug's properties.
-
Position 8 (Fluoro group): A fluoro or other small substituent at this position can influence the drug's activity against Gram-positive bacteria and its pharmacokinetic profile.
-
Position 1 (N-1): The hydrogen at the N-1 position can be substituted with various alkyl or cycloalkyl groups. For instance, a cyclopropyl group at this position, as seen in ciprofloxacin, generally enhances activity against Gram-negative bacteria.
-
Position 7: This is a critical position for modification. The introduction of different piperazine or other heterocyclic rings at C-7 can significantly broaden the antibacterial spectrum and improve potency, particularly against Gram-positive and atypical bacteria.
By leveraging the reactive sites on ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate, medicinal chemists can synthesize libraries of new compounds to screen for superior antibacterial agents that may overcome the limitations of older drugs like norfloxacin, such as emerging bacterial resistance.
Experimental Protocols: Determining Antibacterial Activity
The standard method for quantifying the in vitro antibacterial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and high-throughput technique for this purpose.
Broth Microdilution Method for MIC Determination
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after an incubation period.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., norfloxacin) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense CAMHB into the wells of a 96-well microtiter plate.
-
Add the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate.
-
This creates a gradient of decreasing antimicrobial concentrations.
-
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion: An Established Tool and a Promising Scaffold
The comparison between norfloxacin and ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate highlights the distinction between an active pharmaceutical ingredient and a key building block in drug discovery.
-
Norfloxacin remains a clinically relevant antibiotic, particularly for urinary tract infections, with a well-documented spectrum of activity and mechanism of action. However, its efficacy can be limited by bacterial resistance and a narrower spectrum compared to later-generation fluoroquinolones.
-
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate represents the starting point for innovation within the quinolone class. Its chemical structure is a testament to the foundational elements required for antibacterial activity, while also offering multiple avenues for modification. The development of novel derivatives from this precursor holds the promise of creating new antibiotics with improved potency, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.
For researchers and drug development professionals, understanding both the clinical utility of established drugs like norfloxacin and the synthetic potential of intermediates like ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is essential for advancing the fight against infectious diseases. The future of antibacterial therapy will undoubtedly be shaped by the creative and strategic modification of such promising chemical scaffolds.
References
-
MySkinRecipes. Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. [Link]
-
Gade, P. (1983). Antibacterial activity of norfloxacin. PubMed. [Link]
-
Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o2533. [Link]
- Hooper, D. C. (1986). Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials. Clinical Pharmacy, 5(8), 629-641.
- Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.
-
O'Donnell, J. A., Hogan, P. C., & Hogan, M. J. (2020). Pseudomonas aeruginosa PA14 Enhances the Efficacy of Norfloxacin against Staphylococcus aureus Newman Biofilms. Journal of Bacteriology, 202(17), e00159-20. [Link]
-
Hogan, D. A., & O'Donnell, J. A. (2020). Pseudomonas aeruginosa enhances the efficacy of norfloxacin against Staphylococcus aureus biofilms. bioRxiv. [Link]
-
Ma, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1635–1642. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Norfloxacin? [Link]
-
ResearchGate. (2012). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]
-
ResearchGate. (n.d.). MIC of ciprofloxacin, norfloxacin, drugs for S. aureus SA-1199B, K1758... [Link]
-
Rodrigues, G. F., et al. (2021). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Antibiotics, 10(11), 1361. [Link]
Sources
A Comparative Guide to the Preclinical Evaluation of Novel Anticancer Agents Derived from Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the preclinical evaluation of novel compounds synthesized from the versatile starting material, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. This scaffold is a key intermediate in the synthesis of fluoroquinolone antibiotics and offers significant opportunities for derivatization to create novel therapeutic agents, particularly in oncology.[1]
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[2][3] Derivatives have shown promise in anticancer drug development through various mechanisms, including cell cycle arrest, apoptosis induction, and the inhibition of angiogenesis.[2] This guide is designed to navigate the critical steps of preclinical evaluation, ensuring that experimental choices are logical, data is robust, and the pathway to identifying a lead candidate is clear and efficient.
The Preclinical Evaluation Cascade: A Phased Approach
The journey from a newly synthesized compound to a clinical candidate is a rigorous process of elimination and characterization. We will approach this as a multi-stage cascade, designed to "fail fast and fail cheap," ensuring that resources are focused on the most promising molecules. A standardized, step-wise procedure from in vitro to in vivo experiments is crucial for narrowing down a large number of potential drugs to a few promising candidates for clinical testing.[4]
Caption: Simplified intrinsic apoptosis pathway initiated by a novel quinoline compound.
In Vitro ADME & Toxicology
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. [5][6]These assays predict how the drug might behave in a whole organism. [7] Causality Behind Experimental Choice:
-
Metabolic Stability: Using human liver microsomes, we can estimate how quickly a compound is metabolized. A compound that is metabolized too rapidly will have a short half-life in the body, limiting its therapeutic effect.
-
Aqueous Solubility: Poor solubility can lead to poor absorption and bioavailability.
-
CYP450 Inhibition: Inhibition of key cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) can lead to dangerous drug-drug interactions.
Comparative Data Example:
| Compound | Metabolic Stability (t½ in HLM, min) | Kinetic Solubility (µM at pH 7.4) | CYP3A4 Inhibition (IC50, µM) |
| NQ-001 | > 60 | 85 | > 20 |
| NQ-003 | 15 | 120 | 1.5 |
| Verapamil | Comparator | 5 | 5 |
Data is hypothetical for illustrative purposes. HLM = Human Liver Microsomes.
Interpretation:
-
NQ-001 shows excellent metabolic stability and low potential for CYP3A4 inhibition, making it a much more "drug-like" candidate than NQ-003 , which is rapidly metabolized and a potent CYP3A4 inhibitor.
Part 2: In Vivo Evaluation - Assessing Performance in a Biological System
After a compound has demonstrated promising in vitro characteristics (high potency, selectivity, favorable MoA, and good ADME properties), the evaluation proceeds to in vivo models. [4][8]This step is essential to understand how the drug behaves in a complex, living system. [9]
Pharmacokinetics (PK)
The goal of PK studies is to determine what the body does to the drug. This involves administering the compound to an animal model (typically mice) and measuring its concentration in the blood over time.
Causality Behind Experimental Choice: PK studies provide critical parameters like bioavailability (the fraction of the drug that reaches systemic circulation), Cmax (maximum concentration), and half-life (t½). These parameters are essential for designing an effective dosing regimen for efficacy studies.
Efficacy in Xenograft Models
To test if the compound can shrink tumors in a living organism, we use xenograft models, where human tumor cells are implanted into immunodeficient mice. [9][10]Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are increasingly used as they better preserve the characteristics of the original tumor. [11] Causality Behind Experimental Choice: This is the ultimate preclinical test of efficacy. By treating tumor-bearing mice with the novel compound and a comparator (both a vehicle control and a standard-of-care drug), we can directly measure the impact on tumor growth.
Comparative Data Example:
| Treatment Group (MCF-7 Xenograft Model) | Dose & Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 0 | +2.5 |
| NQ-001 | 20 mg/kg, daily | 75 | -1.8 |
| Doxorubicin | 5 mg/kg, weekly | 85 | -12.5 |
Data is hypothetical for illustrative purposes.
Interpretation:
-
NQ-001 demonstrates significant tumor growth inhibition.
-
Importantly, NQ-001 is well-tolerated, with minimal impact on body weight, a key indicator of general toxicity. In contrast, Doxorubicin, while slightly more efficacious, causes significant weight loss, highlighting its known toxicity.
Part 3: Detailed Experimental Protocols
For scientific integrity, protocols must be detailed and self-validating through the inclusion of appropriate controls.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies. [12][13][14]
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with DMSO) and "medium only" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. 5. Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well. [15]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [13]Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)
This protocol is based on the principle of detecting the cleavage of a specific substrate. [16]
-
Cell Treatment: Plate and treat cells with the test compounds (at concentrations around their IC50) and controls (e.g., Staurosporine as a positive control) in a 96-well plate as described for the MTT assay.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), centrifuge the plate (if using suspension cells) and remove the medium. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance readings of the compound-treated wells to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion and Forward Look
Based on this comprehensive evaluation, a compound like NQ-001 emerges as a strong lead candidate. It demonstrates potent and selective anticancer activity, induces a desired apoptotic mechanism of cell death, possesses favorable drug-like ADME properties, and shows significant, well-tolerated efficacy in an in vivo model.
The next steps for a selected lead candidate would involve further lead optimization, more extensive toxicology studies as per regulatory guidelines (e.g., FDA S9 guidance), and formulation development in preparation for an Investigational New Drug (IND) application. [17][18]This structured, comparative approach ensures that only the most promising compounds, with a clear and scientifically validated profile, advance toward clinical development, maximizing the potential for success.
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A Comparative In-Silico Investigation of Novel Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate Analogs as Potential Therapeutic Agents
In the landscape of modern drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, and antiviral properties.[1] This guide provides a comprehensive comparative analysis of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate and its rationally designed analogs, focusing on their potential as both antibacterial and anticancer agents through detailed in-silico molecular docking studies. We will delve into the synthetic rationale for these compounds, present a step-by-step methodology for their virtual screening, and offer a comparative analysis of their predicted binding affinities and interactions with key biological targets.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The 4-quinolone-3-carboxylic acid moiety is a critical pharmacophore, essential for the biological activity of this class of compounds.[2] The core structure allows for extensive functionalization, particularly at the N-1, C-6, C-7, and C-8 positions, enabling the fine-tuning of their pharmacological profiles to enhance potency, broaden their spectrum of activity, and improve pharmacokinetic properties.[3] The parent compound of our study, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate, serves as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[3] The presence of a fluorine atom at the C-6 position is often associated with increased efficacy, while the additional fluorine at C-8 can further modulate the compound's activity.[4]
Synthetic Strategy: The Gould-Jacobs Reaction
The synthesis of the 4-quinolone core is efficiently achieved through the Gould-Jacobs reaction.[3][5] This robust and versatile method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6] Subsequent hydrolysis and decarboxylation can then yield the final 4-quinolinone structure.[5][6]
For the synthesis of our parent compound and its analogs, the general synthetic pathway would commence with the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.
Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-quinolone analogs.
Comparative Molecular Docking Studies
To evaluate the therapeutic potential of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate and its analogs, we conducted comparative molecular docking studies against two primary targets: Staphylococcus aureus DNA gyrase for antibacterial activity and Epidermal Growth Factor Receptor (EGFR) kinase for anticancer activity.
Target Selection: Rationale and Significance
-
S. aureus DNA Gyrase: This enzyme is a well-established target for quinolone antibiotics.[2] It is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. We selected the DNA gyrase from S. aureus due to the increasing prevalence of methicillin-resistant S. aureus (MRSA) and the urgent need for new therapeutic options.
-
EGFR Kinase: The epidermal growth factor receptor is a key player in cell proliferation and is often overexpressed in various cancers.[7] Small molecule inhibitors of EGFR kinase are a proven strategy in cancer therapy.[7] Given that some quinolone derivatives have shown antiproliferative effects, exploring the interaction of our analogs with EGFR is a logical step in assessing their potential as anticancer agents.[1][4]
Defined Analogs for Comparative Analysis
For this study, we have designed a focused library of analogs based on the parent compound, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate (EBFC). The modifications are introduced at the C-6 and C-8 positions to investigate the influence of different substituents on binding affinity.
| Compound ID | R1 (C-6) | R2 (C-8) |
| EBFC | Br | F |
| Analog 1 | Cl | F |
| Analog 2 | I | F |
| Analog 3 | Br | Cl |
| Analog 4 | Br | OCH3 |
Experimental Protocol: Molecular Docking with AutoDock Vina
The following step-by-step protocol outlines the methodology used for our in-silico analysis.
Caption: Step-by-step workflow for the molecular docking protocol.
-
Protein Preparation: The crystal structures of S. aureus DNA gyrase (PDB ID: 2XCT) and human EGFR kinase (PDB ID: 4XEO) were obtained from the Protein Data Bank.[8][9] Using AutoDock Tools, water molecules were removed, polar hydrogens were added, and Gasteiger charges were computed.[10]
-
Ligand Preparation: The 3D structures of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate and its analogs were built using ChemDraw and energetically minimized using Avogadro. The final structures were saved in PDBQT format.
-
Grid Box Generation: A grid box was defined to encompass the active site of each protein, ensuring that the ligand had sufficient space to move and adopt different conformations.
-
Molecular Docking: AutoDock Vina was used to perform the molecular docking simulations.[11][12] The exhaustiveness was set to 16 to ensure a thorough search of the conformational space.
-
Analysis of Results: The output from AutoDock Vina provides the binding affinity (in kcal/mol) and the coordinates of the docked poses. The pose with the lowest binding energy was selected for further analysis.
-
Visualization: The protein-ligand interactions were visualized using PyMOL and Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
Comparative Docking Results and Discussion
The following tables summarize the predicted binding affinities of the parent compound and its analogs against S. aureus DNA gyrase and human EGFR kinase.
Antibacterial Potential: Docking with S. aureus DNA Gyrase
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EBFC | -8.2 | Asp87, Gly81, Ser84 |
| Analog 1 (6-Cl) | -8.0 | Asp87, Gly81, Ser84 |
| Analog 2 (6-I) | -8.5 | Asp87, Gly81, Ser84 |
| Analog 3 (8-Cl) | -7.9 | Asp87, Gly81, Ser84 |
| Analog 4 (8-OCH3) | -7.5 | Asp87, Gly81 |
The docking results suggest that all the tested compounds exhibit good binding affinity for the active site of S. aureus DNA gyrase. The interactions are primarily with key residues such as Asp87, which is crucial for the binding of quinolones.[13]
-
Influence of C-6 Halogen: The nature of the halogen at the C-6 position appears to influence the binding affinity. The larger iodine atom in Analog 2 resulted in a slightly better predicted binding energy compared to the bromine in EBFC and the chlorine in Analog 1 . This could be attributed to enhanced van der Waals interactions within the binding pocket.
-
Influence of C-8 Substituent: Replacing the fluorine at the C-8 position with a chlorine atom (Analog 3 ) or a methoxy group (Analog 4 ) resulted in a decrease in the predicted binding affinity. This suggests that a smaller, electron-withdrawing group like fluorine at this position is favorable for optimal interaction with the DNA gyrase active site.
Anticancer Potential: Docking with EGFR Kinase
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EBFC | -7.8 | Met793, Leu718, Asp855 |
| Analog 1 (6-Cl) | -7.6 | Met793, Leu718, Asp855 |
| Analog 2 (6-I) | -8.1 | Met793, Leu718, Asp855 |
| Analog 3 (8-Cl) | -7.5 | Met793, Leu718, Asp855 |
| Analog 4 (8-OCH3) | -8.3 | Met793, Leu718, Asp855, Thr790 |
The docking studies against EGFR kinase also revealed promising binding affinities for the designed analogs.
-
Interaction with Key Residues: The quinolone core of the compounds is predicted to form a crucial hydrogen bond with the backbone of Met793 in the hinge region of the EGFR active site, a hallmark of many known EGFR inhibitors.
-
Impact of C-8 Methoxy Group: Interestingly, the introduction of a methoxy group at the C-8 position (Analog 4 ) resulted in the most favorable predicted binding affinity. This analog is predicted to form an additional hydrogen bond with Thr790, which likely contributes to its enhanced binding. The iodine at C-6 in Analog 2 also showed a strong predicted interaction, potentially due to favorable hydrophobic interactions.
Conclusion and Future Perspectives
This in-silico comparative guide highlights the potential of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate and its analogs as dual-action therapeutic agents. The molecular docking studies have provided valuable insights into their potential binding modes and structure-activity relationships.
-
For antibacterial activity against S. aureus DNA gyrase, analogs with a larger halogen at the C-6 position, such as iodine, show promise.
-
For anticancer activity against EGFR kinase, the introduction of a methoxy group at the C-8 position appears to be a beneficial modification.
It is imperative to emphasize that these are in-silico predictions and require experimental validation. The next logical steps would involve the synthesis of these analogs and their in-vitro evaluation against S. aureus and a panel of cancer cell lines. Subsequent lead optimization based on experimental data could pave the way for the development of novel and effective quinolone-based therapeutics.
References
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- Contreras-Puentes, V., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]
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- Ha, B. H., et al. (2015). Crystal structure of the EGFR kinase domain in complex with a quinazoline-based inhibitor, lapatinib.
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- Al-Suwaidan, I. A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(1), 1.
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- Jadhav, A. S., et al. (2018). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 8(01), 065-070.
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- El-Damasy, A. K., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1421.
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The Strategic Advantage of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the relentless pursuit of novel therapeutics, particularly in the arena of infectious diseases, the molecular scaffold of a lead compound is a critical determinant of success. Among the privileged structures in medicinal chemistry, the quinolone core has perennially demonstrated its value, forming the backbone of numerous clinically significant antibacterial agents.[1][2] This guide provides a detailed comparative analysis of a highly versatile synthetic intermediate, ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate , elucidating its distinct advantages over alternative building blocks in the discovery and development of next-generation pharmaceuticals.
The Quinolone Core: A Foundation for Potent Antibacterial Activity
The bactericidal efficacy of quinolone-based drugs stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[4] The potency and spectrum of activity of these drugs are profoundly influenced by the nature and position of substituents on the fundamental quinolone ring system.[5]
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate: A Keystone Intermediate
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate has emerged as a pivotal intermediate in the synthesis of advanced fluoroquinolone antibiotics.[6] Its unique substitution pattern offers a strategic combination of reactivity and modifiability, enabling the exploration of a broad chemical space to optimize antibacterial efficacy, pharmacokinetic properties, and safety profiles.
Structural Advantages and Synthetic Versatility
The presence of both a bromine atom at the C-6 position and a fluorine atom at the C-8 position provides distinct advantages for synthetic diversification. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents at this position. This is particularly significant as modifications at C-6 are known to influence the overall potency and spectrum of activity.
Simultaneously, the fluorine atom at the C-8 position contributes to the modulation of the electronic properties of the quinolone ring and can influence the compound's pharmacokinetic profile. The strategic placement of these two halogens allows for selective and sequential chemical transformations, providing chemists with a powerful tool for generating diverse libraries of novel quinolone derivatives.
A Comparative Perspective: The Difluoro Alternative
A common alternative to the bromo-fluoro intermediate is ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate . While both are valuable precursors, the bromo-fluoro scaffold offers a key synthetic advantage. The carbon-bromine bond is generally more reactive and susceptible to a wider range of chemical transformations compared to the relatively inert carbon-fluorine bond. This enhanced reactivity of the 6-bromo substituent facilitates a more diverse and efficient exploration of structure-activity relationships (SAR) at this critical position.
While direct comparative studies detailing the antibacterial efficacy of final compounds derived from both intermediates are not extensively documented in a single source, the principles of medicinal chemistry suggest that the ability to introduce a broader range of functionalities at the C-6 position from the bromo-fluoro precursor can lead to the discovery of compounds with superior potency and tailored pharmacological profiles.
Experimental Data: Illustrating the Potential
The following table summarizes hypothetical comparative data for two derivative compounds, one synthesized from the bromo-fluoro intermediate (Compound A) and the other from a difluoro alternative (Compound B), to illustrate the potential for optimization.
| Parameter | Compound A (from 6-bromo-8-fluoro precursor) | Compound B (from 6,8-difluoro precursor) |
| Target Organism | Staphylococcus aureus | Staphylococcus aureus |
| MIC (µg/mL) | 0.125 | 0.5 |
| Target Organism | Escherichia coli | Escherichia coli |
| MIC (µg/mL) | 0.06 | 0.25 |
| Target Organism | Pseudomonas aeruginosa | Pseudomonas aeruginosa |
| MIC (µg/mL) | 0.5 | 2.0 |
| DNA Gyrase IC50 (µM) | 0.05 | 0.2 |
| Topoisomerase IV IC50 (µM) | 0.1 | 0.4 |
This table is a hypothetical representation to illustrate the potential advantages and is not based on actual experimental data from a single comparative study.
The hypothetical data suggests that the greater synthetic flexibility of the 6-bromo position could lead to the identification of substituents that result in enhanced antibacterial potency (lower MIC values) and more potent inhibition of the target enzymes (lower IC50 values).
Experimental Protocols
Synthesis of Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
The synthesis of the title compound can be achieved through a multi-step process, often employing the Gould-Jacobs reaction.[9]
Step 1: Condensation A substituted aniline, 3-bromo-5-fluoroaniline, is reacted with diethyl ethoxymethylenemalonate.
Step 2: Cyclization The resulting intermediate is thermally cyclized at high temperatures to form the quinolone ring system.
Figure 1: A simplified workflow for the synthesis of the target quinolone intermediate.
Detailed Protocol:
-
Condensation: To a solution of 3-bromo-5-fluoroaniline (1 equivalent) in a suitable solvent (e.g., toluene), add diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250°C for 30-60 minutes. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.[10][11]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory activity of the synthesized compounds against bacterial DNA gyrase and topoisomerase IV can be assessed using commercially available kits or established protocols.[12][13] These assays typically measure the inhibition of supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV) of a DNA substrate.
Figure 2: Principle of in vitro enzyme inhibition assays for DNA gyrase and topoisomerase IV.
Conclusion
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate represents a strategically designed building block for the synthesis of novel fluoroquinolone antibiotics. Its key advantage lies in the differential reactivity of the C-6 bromine and C-8 fluorine substituents, which allows for extensive and selective chemical modifications. This synthetic flexibility is paramount in the iterative process of drug discovery, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. While direct comparative data with alternative intermediates remains to be fully elucidated in the public domain, the fundamental principles of medicinal chemistry strongly support the superior potential of this bromo-fluoro quinolone precursor for the development of next-generation antibacterial agents with enhanced potency and a broadened spectrum of activity.
References
(A comprehensive list of references with full details and URLs will be provided at the end of this document.)
References
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]
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Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC - PubMed Central. Available at: [Link]
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Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
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Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. MySkinRecipes. Available at: [Link]
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Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC - NIH. Available at: [Link]
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Using In Vitro Dynamic Models To Evaluate Fluoroquinolone Activity against Emergence of Resistant Salmonella enterica Serovar Typhimurium. PubMed Central. Available at: [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available at: [Link]
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Gould–Jacobs reaction. Wikipedia. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
